N-(3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenyl)propanamide

PD-1/PD-L1 Immunotherapy Small-molecule inhibitor

CAS 1795401-25-0 is a uniquely substituted 3-(meta-propanamidophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine. It occupies an underexplored vector in PD-L1 and γ-secretase SAR, distinct from common 7-aryl or 8-phenoxy analogs. The propanamide side-chain enables novel target engagement studies with reduced polypharmacology risk. Ideal for head-to-head profiling against A22 (PD-L1) and (R)-17 (GSM) series. Custom synthesis; research use only.

Molecular Formula C15H18N4O
Molecular Weight 270.336
CAS No. 1795401-25-0
Cat. No. B2860358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenyl)propanamide
CAS1795401-25-0
Molecular FormulaC15H18N4O
Molecular Weight270.336
Structural Identifiers
SMILESCCC(=O)NC1=CC=CC(=C1)C2=NN=C3N2CCCC3
InChIInChI=1S/C15H18N4O/c1-2-14(20)16-12-7-5-6-11(10-12)15-18-17-13-8-3-4-9-19(13)15/h5-7,10H,2-4,8-9H2,1H3,(H,16,20)
InChIKeyUHJUJLYSBRDHRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenyl)propanamide (CAS 1795401-25-0) – Core Structural Profile and Procurement Context


N-(3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenyl)propanamide (CAS 1795401-25-0) is a synthetic small-molecule belonging to the 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine chemotype. This scaffold has been widely explored in medicinal chemistry, appearing in patent families targeting γ-secretase modulation (Alzheimer's disease) [1] and PD-1/PD-L1 immune checkpoint inhibition [2]. The compound features a propanamide side-chain attached to a meta-substituted phenyl ring at the 3-position of the fused triazolopyridine core, distinguishing it from the more common 7-aryl or 8-substituted analogs. As a specialized research intermediate, its procurement value hinges on the unique substitution pattern that is not widely available from bulk catalog suppliers, making it a candidate for SAR expansion studies in the aforementioned target classes.

Why Generic Substitution of N-(3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenyl)propanamide (CAS 1795401-25-0) Is Not Advisable Without Comparative Validation


The 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine scaffold is a privileged structure with activity across multiple biological targets, but subtle changes in regiochemistry, substituent position, and linker nature profoundly alter selectivity and potency. For instance, shifting the aryl substitution from the 3-position to the 7-position can switch the primary pharmacology from γ-secretase modulation [1] to mGlu2 positive allosteric modulation [2]. Similarly, replacing the propanamide side-chain with a thioether or methyl linker has been shown to shift PD-1/PD-L1 inhibitory activity by >10-fold in closely related series [3]. Because the specific compound 1795401-25-0 bears a unique 3-(meta-propanamidophenyl) substitution combination that is not represented in the most extensively characterized analogs (e.g., 8-phenoxy GSMs or 7-aryl mGlu2 PAMs), generic substitution with a “similar” triazolopyridine would risk introducing unintended polypharmacology or losing the desired target engagement profile. The following evidence sections quantify the activity landscape around this chemotype and clarify why procurement decisions must be guided by explicit comparative data rather than scaffold-level assumptions.

Differential Activity Evidence for N-(3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenyl)propanamide (1795401-25-0) vs. Closest Structural Analogs


PD-1/PD-L1 Inhibitory Potency: 3-Phenyl Triazolopyridine Scaffold Context vs. Lead Compound A22

The [1,2,4]triazolo[4,3-a]pyridine scaffold has been validated as a PD-1/PD-L1 interaction inhibitor. The lead compound A22 (a 3-phenyl derivative with distinct substitution) achieved an IC50 of 92.3 nM in a homogenous time-resolved fluorescence (HTRF) assay [1]. While the exact compound 1795401-25-0 has not been publicly tested in this assay, its 3-phenyl substitution pattern and propanamide side-chain place it in the same sub-series. In contrast, 7-aryl triazolopyridine analogs showed no significant PD-L1 inhibition in the same study, demonstrating that the 3-substitution regiochemistry is critical for PD-1/PD-L1 activity [1]. This class-level inference suggests that 1795401-25-0 may retain PD-L1 inhibitory potential, but direct head-to-head data are currently unavailable.

PD-1/PD-L1 Immunotherapy Small-molecule inhibitor

γ-Secretase Modulator Activity: 5,6,7,8-Tetrahydro Core Baseline vs. 8-Substituted GSMs

In the γ-secretase modulator (GSM) series, the unsubstituted 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine core shows weak intrinsic activity. Systematic SAR studies demonstrated that introducing substituents at the 8-position (e.g., phenoxy) dramatically improves potency and ligand-lipophilicity efficiency (LLE) [1]. The compound 1795401-25-0, bearing a 3-phenylpropanamide substituent but lacking an 8-substituent, is anticipated to exhibit weaker GSM activity compared to optimized leads like (R)-17, which achieved potent in vivo Aβ42 lowering with high LLE [1]. However, the 3-phenyl group may offer a distinct binding mode that could be exploited for allosteric modulation. Direct comparative data for this specific compound are not publicly available.

γ-Secretase Alzheimer's disease Amyloid beta

Regiochemical Selectivity: 3-Aryl vs. 7-Aryl Triazolopyridine Binding to mGlu2

A series of 7-aryl-1,2,4-triazolo[4,3-a]pyridines was evaluated as mGlu2 positive allosteric modulators (PAMs), with key kinetic parameters (kon, koff, residence time) characterized [1]. The 7-position substitution was essential for mGlu2 PAM activity. The compound 1795401-25-0, which is substituted at the 3-position instead, would be predicted to have negligible mGlu2 PAM activity based on this SAR. This highlights the critical role of substitution position in determining target engagement within the triazolopyridine chemotype. For researchers seeking mGlu2 PAMs, the 7-aryl series (e.g., compound 9 with long residence time) is appropriate; 1795401-25-0 should be avoided for this application.

mGlu2 PAM CNS Allosteric modulation

Target Application Scenarios for N-(3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenyl)propanamide (1795401-25-0) Based on Quantitative Evidence


PD-1/PD-L1 Inhibitor Lead Optimization: Exploring 3-Phenyl SAR Around the Propanamide Side-Chain

The 3-phenyl triazolopyridine scaffold is a privileged chemotype for PD-L1 inhibition, with lead compound A22 showing IC50 = 92.3 nM [1]. Compound 1795401-25-0 features a propanamide side-chain at the meta-position of the phenyl ring, a vector not explored in the published A22 series. Procurement is justified for teams seeking to investigate whether the propanamide substitution improves potency, solubility, or off-target selectivity relative to A22 or related analogs. Direct comparative testing in the HTRF PD-1/PD-L1 assay and T-cell co-culture models is recommended to generate the missing head-to-head data.

γ-Secretase Modulator SAR Expansion: Probing 3-Substitution Effects on Aβ42 Selectivity

The tetrahydrotriazolopyridine GSM series is dominated by 8-substituted derivatives with high LLE (e.g., (R)-17) [1]. The 3-phenylpropanamide substitution represents an underexplored vector that could yield novel GSM chemotypes with distinct Aβ42/Aβ40 selectivity profiles. Compound 1795401-25-0 can serve as a starting point for parallel SAR arrays aimed at decoupling γ-secretase modulation from Notch-related toxicity, a key challenge in the field.

Chemical Biology Tool for Target Deconvolution: Triazolopyridine Chemoproteomics

Given the polypharmacology risk associated with the triazolopyridine scaffold (PD-L1, γ-secretase, mGlu2, c-Met), compound 1795401-25-0 can be functionalized as a photoaffinity probe or biotinylated derivative for target deconvolution studies. Its 3-substitution pattern offers a convenient synthetic handle for linker attachment without perturbing the core pharmacophore. This application is supported by the differential activity patterns outlined in the evidence sections above.

Quote Request

Request a Quote for N-(3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.